molecular formula C21H17N3O2S B2733365 N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)-1-naphthamide CAS No. 920170-18-9

N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)-1-naphthamide

Cat. No.: B2733365
CAS No.: 920170-18-9
M. Wt: 375.45
InChI Key: GAHQDSYYGLVTET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)-1-naphthamide is a useful research compound. Its molecular formula is C21H17N3O2S and its molecular weight is 375.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Synthesis

N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)-1-naphthamide and related compounds are central to the synthesis of diverse heterocyclic structures, which are of significant interest due to their potential applications in pharmaceuticals and materials science. For instance, the synthesis of nicotinamide, thieno[2,3-b]pyridine, and bi- or tricyclic annulated pyridine derivatives containing the naphthyl moiety has been demonstrated. These processes involve reactions with various reagents to yield compounds that could have further applications in drug development and organic electronics (Hussein et al., 2009).

CDK2 Inhibition and Anti-Proliferative Activity

New pyridine, pyrazolopyridine, and furopyridine derivatives, substituted with naphthyl and thienyl moieties, have been investigated for their ability to inhibit CDK2, a cyclin-dependent kinase important in cell cycle regulation. This research has implications for cancer therapy, as CDK2 inhibitors can potentially halt the proliferation of cancer cells. Some derivatives have shown significant inhibition of CDK2 and demonstrated cytotoxicity against various human cancer cell lines (Abdel-Rahman et al., 2021).

Molecular Recognition and Chemosensing

The compound's derivatives also find application in molecular recognition and chemosensing, particularly for transition metal ions. Such materials can change color in response to specific metal ions, making them useful for detecting metals in various environments. This application is crucial in environmental monitoring and industrial process control (Gosavi-Mirkute et al., 2017).

Electron Transport Materials

In the field of polymer solar cells, derivatives of this compound have been explored as electron transport materials. These materials play a critical role in enhancing the efficiency and stability of solar cells, which are key factors for the practical application of solar energy. The study of these compounds contributes to the development of more efficient and durable renewable energy sources (Hu et al., 2015).

Properties

IUPAC Name

N-[2-(6-thiophen-2-ylpyridazin-3-yl)oxyethyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O2S/c25-21(17-8-3-6-15-5-1-2-7-16(15)17)22-12-13-26-20-11-10-18(23-24-20)19-9-4-14-27-19/h1-11,14H,12-13H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAHQDSYYGLVTET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NCCOC3=NN=C(C=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.